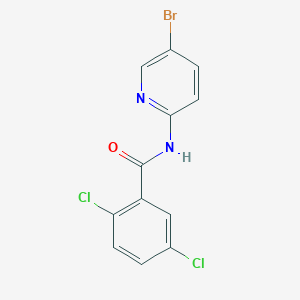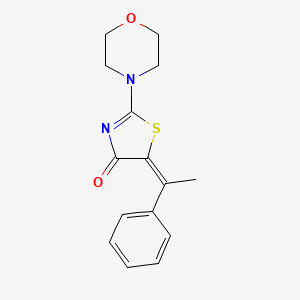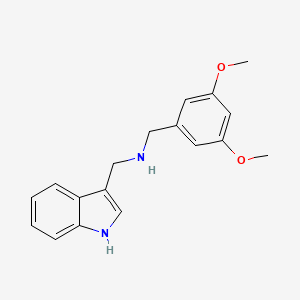
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMBA belongs to the class of beta-carbolines, which are naturally occurring compounds found in various plants and animals.
Scientific Research Applications
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has shown promising results in various scientific research applications. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has also been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation.
In addition to its anti-cancer properties, (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has also been studied for its potential as a neuroprotective agent. Studies have shown that (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine can protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine is not fully understood, but it is believed to work through multiple pathways. One proposed mechanism is that (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of certain proteins from the mitochondria. (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has also been found to inhibit the activity of certain enzymes involved in cell proliferation, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has been found to have various biochemical and physiological effects. In cancer cells, (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine induces apoptosis and inhibits cell proliferation, leading to their destruction. In neurons, (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine protects against oxidative stress and inflammation, which can lead to cell damage and death. (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine in lab experiments is its availability and ease of synthesis. (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine is readily available in high purity, making it a convenient compound to work with. However, one limitation is that the mechanism of action of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine and its potential therapeutic effects in these diseases.
Another area of interest is the development of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine analogs with improved potency and selectivity. By modifying the chemical structure of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine, it may be possible to enhance its anti-cancer and neuroprotective properties while minimizing its side effects.
Conclusion:
In conclusion, (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine is a chemical compound with significant potential in scientific research. Its anti-cancer and neuroprotective properties make it a promising candidate for the development of new therapies for various diseases. Further research is needed to fully understand the mechanism of action of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine and its potential therapeutic applications.
Synthesis Methods
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethoxybenzaldehyde and indole-3-acetaldehyde in the presence of a reducing agent. The resulting product is then treated with a base to form (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine. This synthesis method has been optimized for high yield and purity, making (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine readily available for scientific research.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-15-7-13(8-16(9-15)22-2)10-19-11-14-12-20-18-6-4-3-5-17(14)18/h3-9,12,19-20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBHXLFMUPLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)


![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
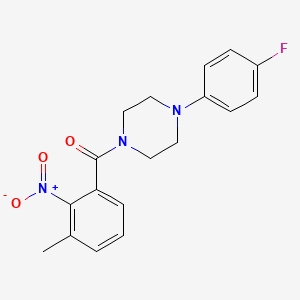
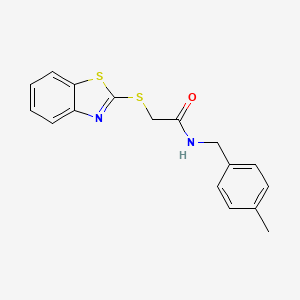
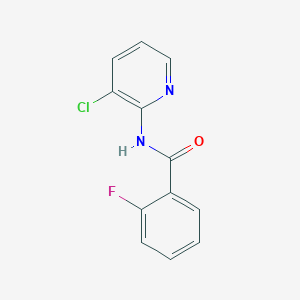
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
